Cas no 332158-04-0 (<br>N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetam ide)
![<br>N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetam ide structure](https://www.kuujia.com/scimg/cas/332158-04-0x500.png)
<br>N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetam ide Chemical and Physical Properties
Names and Identifiers
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- <br>N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetam ide
- CHEMBL1319551
- MLS001222413
- AG-690/13703312
- N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
- SR-01000369214-1
- 332158-04-0
- HMS2891D16
- N-(4-bromophenyl)-2-{[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide
- SMR000608356
- AKOS000572696
- N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- SR-01000369214
-
- MDL: MFCD01818868
- Inchi: InChI=1S/C15H12BrN5OS/c16-11-3-5-12(6-4-11)18-13(22)9-23-15-19-14(20-21-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21)
- InChI Key: CJXWONIACMEUMR-UHFFFAOYSA-N
- SMILES: C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Br
Computed Properties
- Exact Mass: 388.99459Da
- Monoisotopic Mass: 388.99459Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 109Ų
<br>N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetam ide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11143145-5g |
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide |
332158-04-0 | 97% | 5g |
$874 | 2024-07-16 | |
Chemenu | CM517596-1g |
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide |
332158-04-0 | 97% | 1g |
$291 | 2022-09-29 |
<br>N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetam ide Related Literature
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on <br>N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetam ide
Research Brief on N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (CAS: 332158-04-0)
Recent studies on the compound N-(4-Bromo-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (CAS: 332158-04-0) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. This brief synthesizes the latest findings, focusing on its synthesis, biological activity, and therapeutic applications.
The compound, characterized by a triazole-thioacetamide core linked to a bromophenyl group, has demonstrated significant inhibitory effects on specific protein kinases implicated in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry revealed its selective inhibition of EGFR (epidermal growth factor receptor) mutants with IC50 values in the nanomolar range, suggesting utility in targeted cancer therapies. Computational docking studies further elucidated its binding mode within the ATP-binding pocket of EGFR.
In antimicrobial research, derivatives of 332158-04-0 exhibited broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA (Minimum Inhibitory Concentration: 2-8 µg/mL). Structural-activity relationship (SAR) analyses indicate that the pyridinyl-triazole moiety is critical for membrane penetration, while the bromophenyl group enhances target affinity. These findings were corroborated by in vivo murine models showing reduced bacterial load in systemic infections.
Ongoing clinical investigations are exploring its pharmacokinetic profile, with Phase I trials reporting a plasma half-life of 6.2 hours and 89% oral bioavailability in primates. However, challenges remain in optimizing metabolic stability, as cytochrome P450-mediated oxidation of the thioether linkage generates reactive metabolites. Current derivatization efforts focus on replacing the labile sulfur atom with bioisosteres like sulfoximines.
In conclusion, 332158-04-0 represents a versatile chemotype with dual therapeutic potential. Future directions include combinatorial library synthesis to expand its kinase inhibition spectrum and co-crystallization studies to refine its binding pharmacophore. Collaborative efforts between academic and industrial labs are accelerating its translation into preclinical candidates.
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